(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid
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Overview
Description
The compound “(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid” is a complex organic molecule that features multiple functional groups, including a benzothiazole ring, an indazole ring, a piperidine ring, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Formation of the Indazole Ring: This can be synthesized by the reaction of a hydrazine derivative with a suitable ketone or aldehyde.
Formation of the Piperidine Ring: This can be synthesized by the hydrogenation of a pyridine derivative.
Formation of the Oxetane Ring: This can be synthesized by the cyclization of a suitable diol or halohydrin.
Coupling Reactions: The various rings can be coupled together using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, leading to the formation of dihydrobenzothiazoles.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to N-oxides, while substitution at the chlorophenyl ring can lead to various substituted derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound can be used as a probe to study biological processes. Its multiple functional groups allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
The compound can be used as a lead compound in drug discovery. Its multiple functional groups allow it to interact with various biological targets, making it a potential candidate for the development of new therapeutics.
Industry
The compound can be used as a specialty chemical in various industrial applications. Its multiple functional groups make it useful in the synthesis of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid: This compound is similar in structure but may have different functional groups or substituents.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and rings. This combination allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C36H39ClN4O4S |
---|---|
Molecular Weight |
659.2 g/mol |
IUPAC Name |
(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |
InChI |
InChI=1S/C36H39ClN4O4S/c1-20-16-27-33(30(21-6-9-24(37)10-7-21)29(20)32(35(42)43)45-36(2,3)4)46-34(38-27)23-8-11-28-26(17-23)31(39-40(28)5)22-12-14-41(15-13-22)25-18-44-19-25/h6-11,16-17,22,25,32H,12-15,18-19H2,1-5H3,(H,42,43)/t32-/m1/s1 |
InChI Key |
RRMWWVMCCINVHZ-JGCGQSQUSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1[C@H](C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C |
Canonical SMILES |
CC1=CC2=C(C(=C1C(C(=O)O)OC(C)(C)C)C3=CC=C(C=C3)Cl)SC(=N2)C4=CC5=C(C=C4)N(N=C5C6CCN(CC6)C7COC7)C |
Origin of Product |
United States |
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